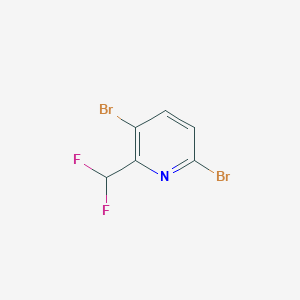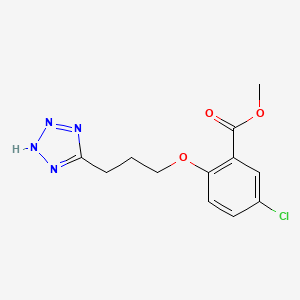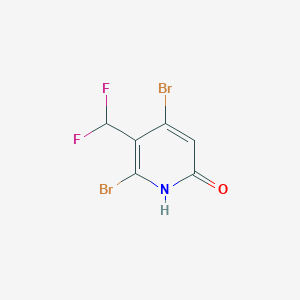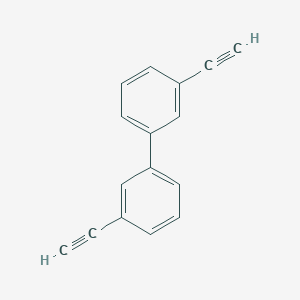
(5S,6S)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group attached to a dihydropyrimidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: The initial step involves the formation of the pyrimidinone ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination and Hydroxylation: The amino and hydroxyl groups are introduced through nucleophilic substitution reactions using ammonia or amines and hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
(5S,6S)-4-Amino-5-hydroxy-5,6-dihydropyrimidin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(5S,6S)-4-Amino-5-fluoro-5,6-dihydropyrimidin-2(1H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
(5S,6S)-4-Amino-5-fluoro-6-methoxy-5,6-dihydropyrimidin-2(1H)-one: Contains a methoxy group instead of a hydroxyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of both the fluorine and hydroxyl groups in (5S,6S)-4-Amino-5-fluoro-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C4H6FN3O2 |
|---|---|
Peso molecular |
147.11 g/mol |
Nombre IUPAC |
(5S,6S)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10)/t1-,3-/m0/s1 |
Clave InChI |
ROXAOYWMCPYQNA-VRKGVYIXSA-N |
SMILES isomérico |
[C@H]1([C@@H](NC(=O)N=C1N)O)F |
SMILES canónico |
C1(C(NC(=O)N=C1N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092465.png)


![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)
![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13092493.png)






![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)

![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
